Methyl 2-methoxy-5-nitrobenzoate
Overview
Description
Methyl 2-methoxy-5-nitrobenzoate is an organic compound with the molecular formula C9H9NO5. It is a derivative of benzoic acid, featuring a methoxy group at the 2-position and a nitro group at the 5-position on the benzene ring. This compound is known for its applications in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Methyl 2-methoxy-5-nitrobenzoate typically involves the nitration of methyl 2-methoxybenzoate. The process begins with the esterification of 2-methoxybenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The resulting methyl 2-methoxybenzoate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxy-5-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron and hydrochloric acid.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 2-methoxy-5-nitrobenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron with hydrochloric acid.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: 2-methoxy-5-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 2-methoxy-5-nitrobenzoic acid.
Scientific Research Applications
Methyl 2-methoxy-5-nitrobenzoate is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other chemical products
Mechanism of Action
The mechanism of action of Methyl 2-methoxy-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester and methoxy groups can undergo hydrolysis and substitution reactions. These interactions can affect various biochemical pathways, making the compound useful in research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methoxy-4-nitrobenzoate
- Methyl 2-methoxy-3-nitrobenzoate
- Methyl 2-methoxy-6-nitrobenzoate
Uniqueness
Methyl 2-methoxy-5-nitrobenzoate is unique due to the specific positioning of the methoxy and nitro groups, which influence its reactivity and applications. The 5-nitro position makes it particularly useful in certain synthetic pathways and research applications compared to its isomers .
Properties
IUPAC Name |
methyl 2-methoxy-5-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-14-8-4-3-6(10(12)13)5-7(8)9(11)15-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBFJVVTBNTGCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427313 | |
Record name | Methyl 2-methoxy-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34841-11-7 | |
Record name | Benzoic acid, 2-methoxy-5-nitro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34841-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-methoxy-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Methyl 2-methoxy-5-nitrobenzoate in the synthesis of the antidiabetic agent KRP-297?
A1: this compound serves as the starting material in the multi-step synthesis of KRP-297. The synthesis, as described in the research paper, involves several transformations:
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